Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate
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Overview
Description
Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a 1,3,4-oxadiazole ring, and a dichlorobenzyl thioether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the dichlorobenzyl thioether: This step involves the nucleophilic substitution of a suitable dichlorobenzyl halide with a thiol group.
Attachment of the tert-butyl carbamate: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can undergo reduction under specific conditions, although this is less common.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted dichlorobenzyl derivatives.
Scientific Research Applications
Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may serve as a lead structure for the development of new pesticides or herbicides.
Materials Science: Its unique structure can be exploited in the design of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways.
Agrochemicals: It could function by disrupting essential biological processes in target pests or weeds.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)ethyl)carbamate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-triazol-2-yl)ethyl)carbamate: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the 1,3,4-oxadiazole ring in Tert-butyl (1-(5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C16H19Cl2N3O3S |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H19Cl2N3O3S/c1-9(19-14(22)24-16(2,3)4)13-20-21-15(23-13)25-8-10-11(17)6-5-7-12(10)18/h5-7,9H,8H2,1-4H3,(H,19,22) |
InChI Key |
VFOHGJUSFZQIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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